(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine
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Overview
Description
(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. It is characterized by its unique structure, which combines a pyrazole ring fused to a pyridine ring, making it a versatile scaffold for various chemical transformations and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to target nicotinamide phosphoribosyltransferase (nampt), which plays a crucial role in the nad+ salvage pathway .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity, suggesting that (1-methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine might also act as an inhibitor .
Biochemical Pathways
Given its potential target, nampt, it might affect the nad+ salvage pathway .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of a dimethylamino leaving group, where the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield N-oxides, while reduction can produce amine derivatives
Scientific Research Applications
(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine is unique due to its specific fusion pattern and the presence of a methyl group at the 1-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8(11)6-9-7-12-13-5-3-2-4-10(9)13/h2-5,7-8H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRHUPVUEYNNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=CC=CN2N=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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